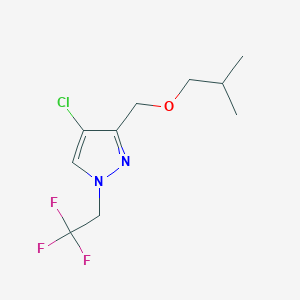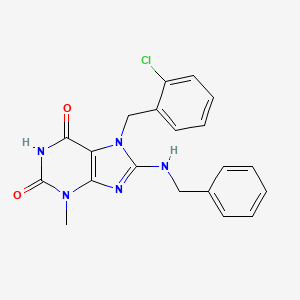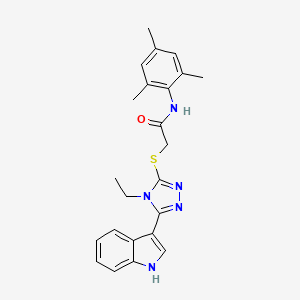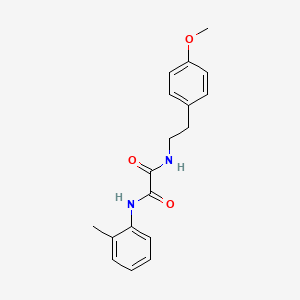![molecular formula C25H19ClN4O3 B2863452 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 1251590-61-0](/img/no-structure.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, indicating the potential of similar structures for antimycobacterial applications. Compounds with specific linkers and electron-donating groups have demonstrated significant safety indices and antimicrobial efficacy (Lv et al., 2017).
Molecular Interaction Studies
Research on molecular interaction, particularly involving the CB1 cannabinoid receptor, reveals the importance of specific structural features in binding affinity and antagonist activity. Conformational analysis of related compounds has identified four distinct conformations, contributing to our understanding of steric binding interactions and the potential for designing receptor-specific drugs (Shim et al., 2002).
Anti-inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl derivatives from visnaginone and khellinone has led to compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the therapeutic potential of structurally related compounds in managing inflammation and pain (Abu‐Hashem et al., 2020).
Antipsychotic Agent Development
Heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, demonstrating potent activities and selectivity for dopamine and serotonin receptors. This indicates the relevance of such structural frameworks for developing new antipsychotic medications (Norman et al., 1996).
Radiolabeling for Diagnostic Applications
A study on mixed ligand fac-tricarbonyl complexes introduces a [2 + 1] mixed ligand concept that enables labeling of bioactive molecules for diagnostic purposes. This approach illustrates the compound's potential in enhancing the physico-chemical properties of radiolabeled conjugates for medical imaging (Mundwiler et al., 2004).
properties
CAS RN |
1251590-61-0 |
|---|---|
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-19-8-6-18(7-9-19)30-25(32)21-14-27-22-10-5-16(12-20(22)23(21)29-30)24(31)28-13-15-3-2-4-17(26)11-15/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
XXSAEDPKAPLURT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)


![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)

![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2863381.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2863385.png)
![N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863388.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2863389.png)
